

Physicochemical Profiling of O-Chlorophenolindophenol: Solubility Kinetics in Aqueous vs. Ethanolic Systems

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Compound of Interest

Compound Name:	O-Chlorophenolindophenol
CAS No.:	2582-41-4
Cat. No.:	B179405

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Molecular Architecture & Solvation Theory

Chemical Identity & Distinction

O-Chlorophenolindophenol (often abbreviated as 2-chloroindophenol) is a quinone-imine dye. It is structurally related to the standard Vitamin C indicator (DCPIP) but lacks one chlorine atom at the 6-position. This structural difference significantly shifts its pKa and solubility profile.

- CAS (Sodium Salt): 2582-41-4 (Representative)[1]
- Core Structure: Indophenol backbone with a single chlorine substituent at the ortho position relative to the phenolic oxygen.
- pKa Value: ~8.4 – 8.7 (Significantly higher than DCPIP's pKa of ~5.9).

The Solubility Mechanism

The solubility of **O-Chlorophenolindophenol** is governed by a pH-dependent tautomeric equilibrium. The molecule exists in two primary forms with opposing solubility characteristics:[2]

Feature	Protonated Form (Acid)	Deprotonated Form (Salt/Anion)
Color	Red / Amber	Deep Blue
Charge	Neutral (Non-ionic)	Negative (Anionic)
Dominant Solvent	Ethanol (Organic Solvents)	Water (Aqueous Buffers)
pH Stability	pH < 8.0	pH > 8.0
Solvation Driver	Dipole-dipole / Van der Waals	Ion-dipole hydration

Critical Insight: Unlike DCPIP, which remains anionic (soluble) at slightly acidic pH (down to pH 6), **O-Chlorophenolindophenol** has a higher pKa (~8.7). At physiological pH (7.4), a significant fraction exists in the protonated, poorly water-soluble form. Therefore, ethanol is the preferred solvent for stock preparation to ensure complete dissolution before dilution into aqueous buffers.

Comparative Solubility Data

The following table synthesizes solubility behaviors for **O-Chlorophenolindophenol** compared to standard DCPIP.

Parameter	O-Chlorophenolindophenol (2-Cl)	DCPIP (2,6-Dichloro)
Water Solubility (Na-Salt)	Moderate (~10–20 g/L)*	High (~30 g/L)
Water Solubility (Acid)	Insoluble (< 0.1 g/L)	Insoluble
Ethanol Solubility	High (Soluble in 95% EtOH)	Moderate (Soluble)
pKa	8.7	5.9
Optimal Solvent	Ethanol (for stock)	Water (for Na-salt stock)
Redox Potential ()	Lower than DCPIP	+0.217 V (pH 7)

*Note: Exact g/L values depend on crystal hydrate form and temperature. Values are estimates based on indophenol class behavior.

Experimental Validation Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: To create a stable 1 mM stock solution avoiding precipitation.

Reagents:

- **O-Chlorophenolindophenol (Solid)**[3]
- Ethanol (Absolute or 95%)
- Phosphate Buffer (pH 8.5 or higher)

Workflow:

- Weighing: Calculate mass for 1 mM concentration (MW ≈ 233.65 g/mol for acid form).
- Primary Dissolution: Dissolve the solid in 100% Ethanol. The solution should turn deep red/amber.

- Reasoning: The protonated form is lipophilic. Direct addition to neutral water may cause micro-precipitation.
- Aqueous Dilution (Optional): If an aqueous working solution is required, dilute the ethanolic stock into a pH 9.0 borate or phosphate buffer.
 - Observation: The color will shift from red to blue as the phenol deprotonates.

Protocol B: Saturation Shake-Flask Solubility Test

Objective: Quantify exact solubility in a specific solvent system.

- Excess Addition: Add excess solid **O-Chlorophenolindophenol** to 10 mL of solvent (Water vs. Ethanol) in a glass vial.
- Equilibration: Shake at 25°C for 24 hours (Orbit shaker: 200 rpm).
- Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE filter.
- Quantification: Dilute the supernatant and measure Absorbance at (approx. 600 nm for blue form, 500 nm for red form).
 - Calculation:

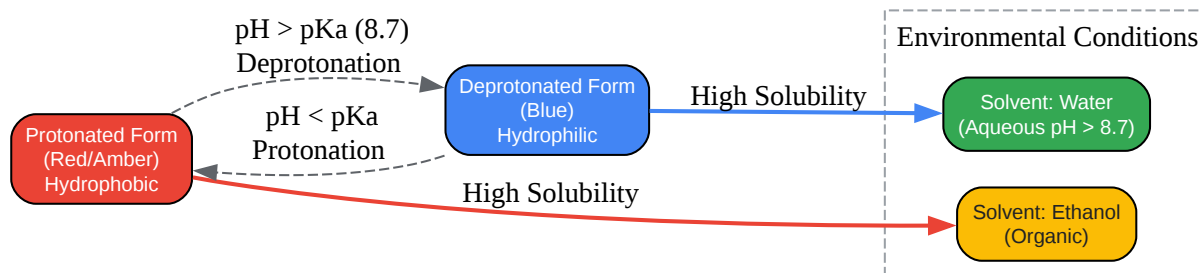
(Ensure

is determined for the specific solvent/pH).

Visualization of Solubility Logic

Diagram 1: pH-Dependent Solubility Switch

This diagram illustrates the mechanistic switch that dictates whether the molecule dissolves in water or ethanol.

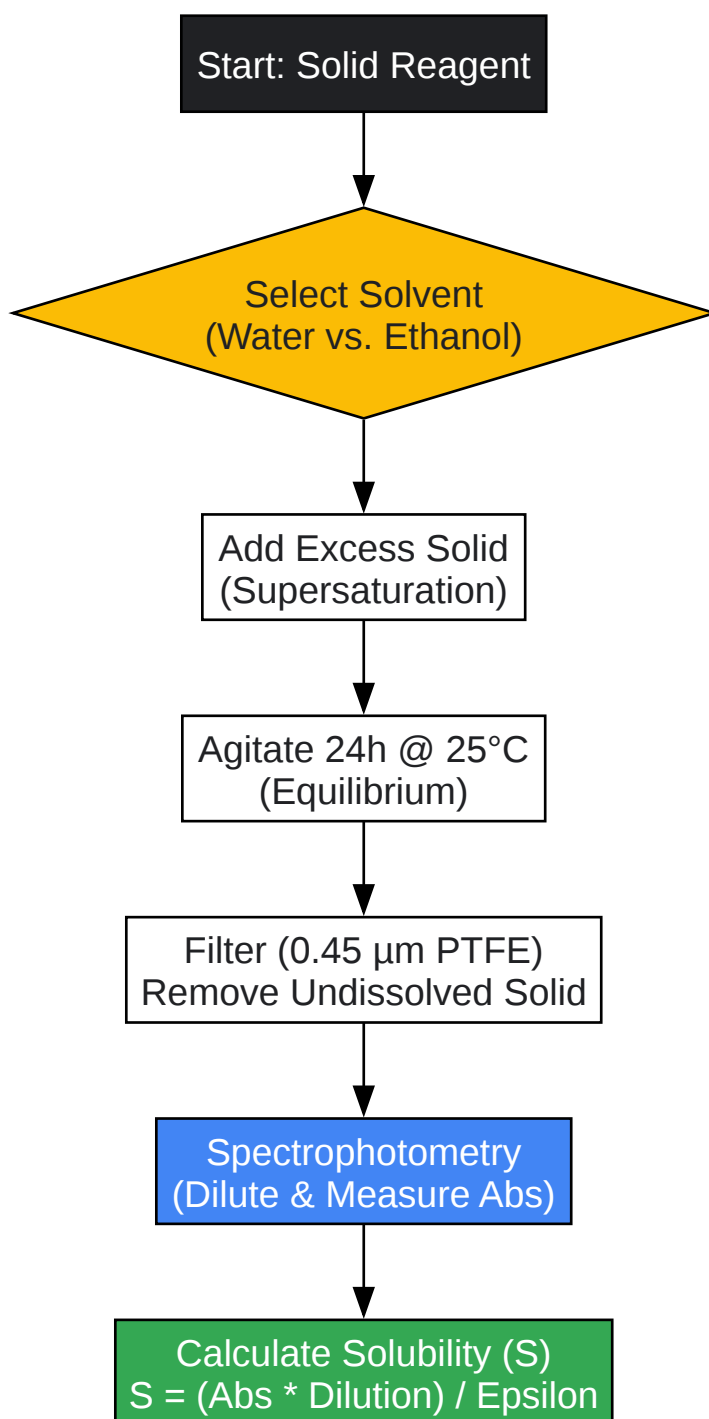


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Caption: The solubility switch of **O-Chlorophenolindophenol** is driven by pH.[4] Below pKa 8.7, the hydrophobic form prefers ethanol; above pKa 8.7, the anionic form prefers water.

Diagram 2: Experimental Workflow for Solubility Determination

A self-validating workflow to ensure accurate data collection.



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Caption: Standardized "Shake-Flask" workflow for determining thermodynamic solubility limits.

Implications for Drug Development[5]

- Lipophilicity Modeling: **O-Chlorophenolindophenol** serves as a model for ionizable drugs. Its high pKa makes it an excellent proxy for basic drugs that are lipophilic in physiological environments but soluble in acidic lysosomes.
- Redox Assays: When used in biological assays (e.g., cell viability), the solvent choice is critical. Dissolving in ethanol first ensures the dye enters cells (lipophilic form), whereas aqueous preparation restricts it to the extracellular space until reduced.
- Formulation: For drug delivery systems requiring redox-sensitive release, understanding the ethanol-water partition coefficient () of this molecule helps in designing micellar carriers.

References

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- Clark, W. M. (1928). The Determination of Hydrogen Ions. Williams & Wilkins.
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